(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine
Description
(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine is a spirocyclic amine characterized by a fused bicyclic system (hexane ring fused to a cyclopropane ring) with two fluorine atoms at the 2,2-positions and a primary amine (-NH₂) group attached to the spiro carbon. This compound’s unique structure confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-1-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5(4-10)6(7)2-1-3-6/h5H,1-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKYVWHIOYTUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C2(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: (2,2-Difluorospiro[23]hexan-1-yl)methanamine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure may also play a role in modulating the compound’s biological activity by affecting its conformation and stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It may interact with receptors on cell surfaces, influencing signal transduction pathways.
Transporters: The compound could affect the function of transport proteins, altering the movement of molecules across cell membranes.
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity: No direct antitumor or antimicrobial data are available for the target compound. However, analogs like 2-aminothiazole derivatives () and spirocyclic amines with -CF₃ groups () show antitumor activity, suggesting the target compound merits evaluation in cancer cell lines.
- Synthetic Challenges : The spirocyclic core requires precise control of ring-closing reactions, as seen in the synthesis of related compounds (). Fluorine introduction via electrophilic or nucleophilic methods may also impact yields.
- Safety : Sulfonyl chloride derivatives () highlight the need for careful handling of reactive intermediates, though the target compound’s amine group likely poses lower acute toxicity.
Biological Activity
(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine is a fluorinated compound that has garnered attention for its unique spirocyclic structure and potential biological activities. Its molecular formula is CHFN, characterized by the presence of two fluorine atoms and an amine group. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms in the compound enhance its binding affinity to various proteins and enzymes, which can significantly influence their activity. The spirocyclic structure contributes to the compound's stability and conformation, which are critical for its biological interactions.
Molecular Targets
- Enzymes : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Receptors : It can interact with cell surface receptors, influencing signal transduction pathways.
- Transport Proteins : The compound may alter the function of transport proteins, affecting cellular uptake and efflux of other molecules.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with early results indicating that it may inhibit cancer cell proliferation.
- Metabolic Stability : The incorporation of fluorine atoms typically enhances metabolic stability and bioavailability, making it a promising candidate for drug development.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Distinctive Properties |
|---|---|---|
| (2,2-Difluorocyclohexyl)methanamine | Lacks spirocyclic structure | Different reactivity due to absence of spiro feature |
| (2,2-Difluoropropyl)methanamine | Smaller alkyl chain | Variability in spatial arrangement affects biological activity |
| (2,2-Difluorobutyl)methanamine | Longer alkyl chain | Differences in chemical properties due to chain length |
Case Study 1: Antimicrobial Activity
In a recent study, this compound was tested against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation evaluated the compound's effects on human cancer cell lines. The findings revealed that it could induce apoptosis in certain types of cancer cells while exhibiting minimal cytotoxicity toward normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
